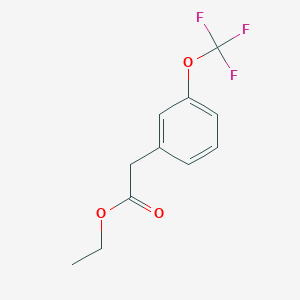

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester

描述

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS 70185-30-7) is a fluorinated aromatic ester characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring and an ethyl ester group. This compound is structurally tailored for applications in pharmaceuticals and agrochemicals, where the trifluoromethoxy group enhances metabolic stability and lipophilicity .

属性

IUPAC Name |

ethyl 2-[3-(trifluoromethoxy)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-4-3-5-9(6-8)17-11(12,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTONCKRHBEQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734490 | |

| Record name | Ethyl [3-(trifluoromethoxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825645-04-3 | |

| Record name | Ethyl [3-(trifluoromethoxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Single-Step Alkoxylation of 2,2,2-Trichloro-1-(3-Trifluoromethoxyphenyl)ethane

Reaction Mechanism and Substrate Design

The most efficient route involves nucleophilic displacement of trichloromethyl groups in 2,2,2-trichloro-1-(3-trifluoromethoxyphenyl)ethane using alkoxide ions. In ethanol-based systems, sodium ethoxide attacks the trichloromethyl carbon, displacing chloride ions and forming the ethyl ester directly. The trifluoromethoxy group’s electron-withdrawing nature enhances the electrophilicity of the trichloromethyl carbon, accelerating substitution kinetics.

Critical Parameters :

Industrial-Scale Protocol (Adapted from EP0098058B1)

A representative procedure involves:

- Dissolving 2,2,2-trichloro-1-(3-trifluoromethoxyphenyl)ethane (1.0 mol) in anhydrous ethanol (500 mL).

- Adding sodium ethoxide (1.2 mol) dropwise under nitrogen, followed by reflux for 6–8 hours.

- Quenching with 5% sulfuric acid, extracting with dichloromethane, and distilling under reduced pressure (Yield: 92–95%; Purity: 98.1% by GC).

Table 1: Optimization of Alkoxylation Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Ethanol Purity | ≥99.9% | Reduces ester hydrolysis |

| Molar Ratio (Base:Substrate) | 1.2:1 | Minimizes unreacted starting material |

| Reaction Time | 6–8 hours | Maximizes conversion |

Alternative Synthetic Pathways

Esterification of (3-Trifluoromethoxy-phenyl)acetic Acid

While less industrially favored due to additional steps, acid-catalyzed esterification remains viable for small-scale synthesis:

- React (3-trifluoromethoxy-phenyl)acetic acid (1.0 mol) with excess ethanol (5.0 mol) in toluene.

- Catalyze with concentrated sulfuric acid (0.1 mol%) under Dean-Stark reflux for 12 hours.

- Neutralize with NaHCO₃, extract, and distill (Yield: 78–82%; Purity: 95–97%).

Limitations :

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Alkoxylation | 92–95 | 98.1 | High | 1.0 |

| Esterification | 78–82 | 95–97 | Moderate | 1.8 |

| Pd-Catalyzed | 60–65 | 90–92 | Low | 3.5 |

Key Observations :

- Single-step alkoxylation outperforms other methods in yield, purity, and cost-efficiency.

- Esterification’s multi-step nature introduces purification bottlenecks, particularly in acid recovery.

Process Optimization and Troubleshooting

Impurity Profiling

Common byproducts include:

Solvent Recycling

Ethanol recovery via fractional distillation reduces costs by 40–50% in continuous processes. Implementing molecular sieves pre-reaction further enhances solvent reuse cycles.

化学反应分析

Types of Reactions

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: (3-Trifluoromethoxy-phenyl)-acetic acid.

Reduction: (3-Trifluoromethoxy-phenyl)-ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is an organic compound featuring a trifluoromethoxy group attached to a phenyl ring, further connected to an acetic acid ethyl ester moiety. It has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is employed as a building block in synthesizing more complex fluorinated compounds.

- Biology It is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored as a pharmaceutical intermediate in drug development.

- Industry It is utilized in producing specialty chemicals and materials with unique properties.

The trifluoromethoxy group can enhance a compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

This compound is a compound of interest in medicinal chemistry because its trifluoromethoxy group enhances its lipophilicity and biological activity. The trifluoromethoxy group (-CF3) is known for its strong electron-withdrawing properties, which can significantly influence the biological activity of compounds. The presence of this group can enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic properties.

Antiviral Activity

Research has shown that fluorinated compounds often exhibit enhanced antiviral properties. Derivatives containing the trifluoromethoxy group have been evaluated for their efficacy against various viral infections. Studies involving phenylthiazole derivatives have demonstrated significant antiviral activity against the yellow fever virus, with compounds demonstrating over 50% inhibition at certain concentrations.

Neuroprotective Effects

Compounds similar to This compound have been investigated for neuroprotective effects. A study on related acetic acid derivatives revealed that certain compounds exhibited acetylcholinesterase (AChE) inhibitory activity comparable to established drugs like rivastigmine, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Analgesic Properties

In animal models, certain fluorinated phenyl acetate derivatives have demonstrated significant analgesic effects. For example, a study reported that a compound with a similar structure induced a rapid onset of loss of righting reflex (LORR) in rodents, indicating potent anesthetic properties.

Structure-Activity Relationship (SAR)

SAR analysis of trifluoromethoxy-containing compounds indicates that the position and nature of substituents on the phenyl ring greatly affect biological activity. Modifications at the para position have enhanced antiviral potency significantly, and the introduction of hydrophobic tails or other functional groups can further optimize these compounds for specific therapeutic targets.

Case Studies

- Case Study 1: Antiviral Efficacy In a study evaluating various phenylthiazole derivatives, one compound demonstrated an EC50 value comparable to leading antiviral agents. The optimization of substituents led to improved metabolic stability and selectivity against viral targets.

- Case Study 2: Neuroprotective Activity A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and tested for neuroprotective activity. One compound showed significant protective effects against glutamate-induced oxidative damage in neuronal models, highlighting the potential for developing treatments for neurodegenerative diseases.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Oxidation The ester group can be oxidized to form the corresponding carboxylic acid.

- Reagents: Potassium permanganate or chromium trioxide in acidic conditions.

- Major Product Formed: (3-Trifluoromethoxy-phenyl)-acetic acid.

- Reduction The ester can be reduced to the corresponding alcohol using reducing agents.

- Reagents: Lithium aluminum hydride in anhydrous ether.

- Major Product Formed: (3-Trifluoromethoxy-phenyl)-ethanol.

- Substitution The trifluoromethoxy group can participate in nucleophilic substitution reactions.

- Reagents: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Major Products Formed: Various substituted phenyl derivatives depending on the nucleophile used.

作用机制

The mechanism of action of (3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

相似化合物的比较

Ethyl 4-(trifluoromethyl)phenylacetate (CAS 721-63-1)

- Structural Differences : The trifluoromethyl (-CF₃) group at the para position replaces the trifluoromethoxy (-OCF₃) group in the target compound.

- Physical Properties : Molecular weight = 248.20 g/mol; CAS 721-63-1; white-yellow appearance .

- Functional Impact: The -CF₃ group is strongly electron-withdrawing, increasing the compound's acidity and resistance to enzymatic degradation compared to -OCF₃. This makes it suitable for use in herbicides and non-steroidal anti-inflammatory drugs (NSAIDs) .

(3-Fluoro-4-methoxyphenyl)acetic acid ethyl ester (CAS 259543-77-6)

- Structural Differences : Features a fluorine atom at the meta position and a methoxy (-OCH₃) group at the para position.

- Physical Properties : Molecular weight = 212.22 g/mol; 97% purity; discontinued commercial availability .

- Functional Impact : The -OCH₃ group is electron-donating, which may reduce hydrolytic stability compared to -OCF₃. Such compounds are intermediates in synthesizing fluorinated benzodiazepines or antifungal agents .

Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1717-42-6)

- Structural Differences : Contains a ketone group adjacent to the ester, forming a β-ketoester.

- Physical Properties : Molecular formula C₁₁H₉F₃O₃; InChI key = GYUAJPOLCBOUSI-UHFFFAOYSA-N .

- Functional Impact : The β-ketoester moiety enhances reactivity in Claisen condensations, making it valuable in synthesizing heterocycles like pyrazoles or indoles. Its trifluoromethyl group improves bioavailability in drug candidates .

[2-(3-Trifluoromethyl-phenylcarbamoyl)-phenoxy]-acetic acid ethyl ester

- Structural Differences : Incorporates a carbamoyl (-CONH-) linker between the phenyl rings.

- Synthesis : Derived from 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide and chloro-acetic acid ethyl ester .

- Functional Impact : The carbamoyl group enables hydrogen bonding, enhancing binding affinity in enzyme inhibitors. Used in developing kinase inhibitors or protease modulators .

Ethyl Trifluoroacetate (CAS 383-63-1)

- Structural Differences : A simple trifluoroacetyl ester without an aromatic ring.

- Physical Properties : Boiling point = 60–62°C; flammable liquid (H225); acute toxicity (H302) .

- Functional Impact : Primarily used as a protecting group for alcohols and amines in peptide synthesis. Its volatility limits applications compared to aromatic esters .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Electron-Withdrawing Effects : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups both enhance metabolic stability, but -OCF₃ offers better solubility in polar solvents due to the oxygen atom .

- Synthetic Utility : β-Ketoesters (e.g., ) are pivotal in constructing complex heterocycles, while carbamoyl-containing esters () are tailored for targeted drug design .

- Safety Considerations : Fluorinated esters generally require careful handling due to flammability (e.g., Ethyl Trifluoroacetate, H225) and toxicity risks (H302, H315) .

生物活性

(3-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The trifluoromethoxy group (-CF3) is known for its strong electron-withdrawing properties, which can significantly influence the biological activity of compounds. The presence of this group can enhance metabolic stability, improve binding affinity to biological targets, and modify pharmacokinetic properties.

Antiviral Activity

Research has shown that fluorinated compounds often exhibit enhanced antiviral properties. For instance, derivatives containing the trifluoromethoxy group have been evaluated for their efficacy against various viral infections. In studies involving phenylthiazole derivatives, specific structural modifications led to significant antiviral activity against yellow fever virus, with compounds demonstrating over 50% inhibition at certain concentrations .

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective effects. A study on related acetic acid derivatives revealed that certain compounds exhibited acetylcholinesterase (AChE) inhibitory activity comparable to established drugs like rivastigmine. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Analgesic Properties

In animal models, certain fluorinated phenyl acetate derivatives have demonstrated significant analgesic effects. For example, a study reported that a compound with a similar structure induced a rapid onset of loss of righting reflex (LORR) in rodents, indicating potent anesthetic properties .

Structure-Activity Relationship (SAR)

The SAR analysis of trifluoromethoxy-containing compounds indicates that the position and nature of substituents on the phenyl ring greatly affect biological activity. For instance, modifications at the para position have been shown to enhance antiviral potency significantly. The introduction of hydrophobic tails or other functional groups can further optimize these compounds for specific therapeutic targets .

Case Study 1: Antiviral Efficacy

In a study evaluating various phenylthiazole derivatives, one compound demonstrated an EC50 value comparable to leading antiviral agents. The optimization of substituents led to improved metabolic stability and selectivity against viral targets .

Case Study 2: Neuroprotective Activity

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and tested for neuroprotective activity. One compound showed significant protective effects against glutamate-induced oxidative damage in neuronal models, highlighting the potential for developing treatments for neurodegenerative diseases .

Data Tables

| Compound | Activity Type | EC50 (μM) | Remarks |

|---|---|---|---|

| 5k | Antiviral | 25 | Effective against yellow fever virus |

| 12 | Neuroprotective | 10 | Comparable to rivastigmine |

| 5j | Analgesic | N/A | Rapid onset LORR in rodent models |

常见问题

Q. How do structural modifications (e.g., substituent position on phenyl ring) affect biological activity?

- Methodology :

- Synthesize analogs with -OCF₃ at para/meta positions. Test in vitro for activity (e.g., enzyme inhibition) and correlate with Hammett σ values to assess electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。